1-Dehydromegesterol acetate 1-Dehydromegesterol acetate
Brand Name: Vulcanchem
CAS No.: 982-89-8
VCID: VC2453088
InChI: InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
SMILES: CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Molecular Formula: C24H30O4
Molecular Weight: 382.5 g/mol

1-Dehydromegesterol acetate

CAS No.: 982-89-8

Cat. No.: VC2453088

Molecular Formula: C24H30O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

1-Dehydromegesterol acetate - 982-89-8

Specification

CAS No. 982-89-8
Molecular Formula C24H30O4
Molecular Weight 382.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Standard InChI Key KWFVYECGPYJCJR-GQFGMJRRSA-N
Isomeric SMILES CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
SMILES CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Canonical SMILES CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C

Introduction

BASIC IDENTIFICATION AND CLASSIFICATION

1-Dehydromegesterol acetate is a steroid compound with the Chemical Abstracts Service (CAS) registry number 982-89-8. It belongs to the broader class of steroid compounds, specifically related to pregnane derivatives with modifications at multiple positions. The compound is classified for research use only according to commercial suppliers, with no current approved therapeutic applications documented in the available literature.

The compound can be identified through several standardized chemical identifiers, including:

Identifier TypeValue
CAS Number982-89-8
Molecular FormulaC₂₄H₃₀O₄
Molecular Weight382.5 g/mol
IUPAC Name[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate

STRUCTURAL CHARACTERISTICS

Molecular Structure and Properties

1-Dehydromegesterol acetate possesses a complex steroid skeleton with multiple chiral centers and functional groups. Its molecular formula C₂₄H₃₀O₄ indicates a high degree of unsaturation, which contributes to its distinct chemical properties. The compound features:

  • A cyclopentanoperhydrophenanthrene ring system (steroid nucleus)

  • An acetyl group at the 17-position

  • An acetate ester functional group

  • A 3-oxo (ketone) group

  • Multiple methyl substituents (at positions 6, 10, and 13)

  • A specific three-dimensional configuration indicated by the stereochemical descriptors in its IUPAC name

The structural representation can be described using standardized notations including:

  • InChI: InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1

  • SMILES: CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C

These notations encode the complete structural information including stereochemistry, which is essential for proper identification and characterization of the compound.

Comparison with Related Compounds

1-Dehydromegesterol acetate bears structural similarity to megestrol acetate (CAS: 595-33-5), a synthetic progestin used clinically as an antineoplastic agent and for treatment of anorexia and cachexia . The primary structural difference lies in the degree of unsaturation:

CompoundMolecular FormulaMolecular WeightStructural Distinction
1-Dehydromegesterol acetateC₂₄H₃₀O₄382.5 g/molContains additional unsaturation
Megestrol acetateC₂₄H₃₂O₄384.5 g/molContains two more hydrogen atoms

This structural difference of two hydrogen atoms indicates that 1-dehydromegesterol acetate likely contains an additional double bond compared to megestrol acetate, which could significantly affect its biological activity and physicochemical properties .

ANALYTICAL METHODS AND CHARACTERIZATION

Based on standard practices for steroid analysis, 1-dehydromegesterol acetate would likely be characterized and analyzed using:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • X-ray crystallography (for definitive stereochemical characterization)

The search results indicate that the compound has been sufficiently characterized to establish its chemical identity, as evidenced by the detailed structural information provided, including stereochemical designations and standard chemical identifiers.

RESEARCH GAPS AND FUTURE DIRECTIONS

The limited information available specifically about 1-dehydromegesterol acetate in the search results suggests several research gaps and potential future directions:

  • Comparative pharmacological studies between 1-dehydromegesterol acetate and megestrol acetate

  • Investigation of potential unique biological activities

  • Exploration of its potential as a synthetic intermediate

  • Development of specific analytical methods for its detection and quantification

  • Structure-activity relationship studies examining the impact of the additional unsaturation

These research directions would contribute valuable information to the understanding of steroid pharmacology and potentially identify novel applications for this compound.

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